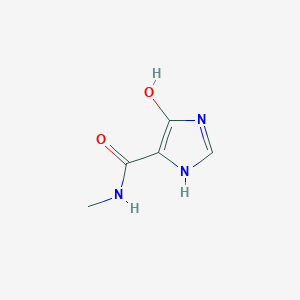

4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-methyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-4(9)3-5(10)8-2-7-3/h2,10H,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYUFCPGRMECRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700795 | |

| Record name | 5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67218-77-3 | |

| Record name | 5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

General Approaches for the Synthesis of Imidazole (B134444) Carboxamide Cores

The synthesis of the imidazole carboxamide core, the fundamental scaffold of the target molecule, can be achieved through two primary strategies: the formation of the imidazole ring from acyclic precursors (cyclization reactions) and the modification of an existing imidazole ring (functionalization).

Cyclization Reactions for Imidazole Ring Formation

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford polysubstituted imidazoles. These reactions typically involve the condensation of several components to build the five-membered ring system. Common strategies include the reaction of α-dicarbonyl compounds with aldehydes and ammonia, a method that allows for the formation of multiple bonds in a single step. Other approaches utilize α-haloketones, amidines, or other nitrogen-containing synthons to construct the imidazole core. The choice of starting materials and reaction conditions is critical in determining the substitution pattern of the final imidazole product. For instance, the use of diaminomaleonitrile (B72808) has been reported as a versatile precursor for the synthesis of various nitrogen heterocycles, including highly substituted imidazoles. google.comchemsynthesis.com

Functionalization of Pre-formed Imidazole Rings

Alternatively, the imidazole carboxamide core can be synthesized by modifying a pre-existing imidazole ring. This approach is particularly useful when the desired starting imidazole is readily available. Functionalization can involve the introduction of substituents at various positions of the imidazole ring (N-1, C-2, C-4, or C-5) through reactions such as halogenation, nitration, acylation, and metal-catalyzed cross-coupling reactions. For the synthesis of carboxamide derivatives, the introduction of a carboxyl group or its synthetic equivalent onto the imidazole ring is a key step. This can be followed by amidation to form the desired carboxamide functionality. The regioselectivity of these functionalization reactions is a significant consideration and is often directed by the electronic properties of the existing substituents on the imidazole ring.

Specific Synthetic Routes to 4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide and its Analogues

The synthesis of the specific target compound, this compound, requires precise control over the introduction of the N-methyl, 4-hydroxyl, and 5-carboxamide groups.

Strategies for Introducing the N-Methyl Moiety

The N-methyl group can be introduced at various stages of the synthesis. One common method is the direct N-methylation of a pre-formed imidazole ring. This is typically achieved by reacting the imidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of N-methylation can be influenced by the substituents already present on the imidazole ring and the reaction conditions. In some cases, a mixture of N1 and N3-methylated isomers may be formed, requiring separation. For instance, in the synthesis of related imidazole derivatives, the N-1 atom of a 4-methyl-1H-imidazole-5-carbaldehyde has been derivatized with different alkyl groups.

Alternatively, the N-methyl group can be incorporated from the start of the synthesis by using a methylated precursor in the cyclization reaction. For example, a primary amine bearing a methyl group can be used as a component in the construction of the imidazole ring.

Methodologies for Installing the 4-Hydroxyl Group

The introduction of a hydroxyl group at the C4 position of the imidazole ring is a challenging synthetic step. One potential strategy involves the synthesis of a 4-hydroxymethyl-imidazole derivative, which can then be oxidized to the corresponding carboxylic acid and subsequently converted to the carboxamide. The preparation of 4-hydroxymethyl-imidazoles has been reported through the reaction of imidazoles with formaldehyde. Another approach could involve the synthesis of a precursor with a suitable leaving group at the C4 position, which can then be displaced by a hydroxyl group or a protected equivalent. The synthesis of related 1-hydroxy-imidazole derivatives has been explored, although these methods typically introduce the hydroxyl group at the N1 position. chemicalbook.com A more direct approach would be the cyclization of precursors that already contain the necessary functionality to form the 4-hydroxy-imidazole ring. For example, the synthesis of a related compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, involves the reaction of a dicarboxylate precursor with a Grignard reagent, which introduces a hydroxylated alkyl group.

Synthesis of the 5-Carboxamide Functionality

The 5-carboxamide group is a key feature of the target molecule. This functionality is typically introduced by the amidation of a corresponding carboxylic acid or its derivative, such as an ester or an acid chloride. Therefore, a common synthetic strategy involves the initial synthesis of a 4-hydroxy-N-methyl-1H-imidazole-5-carboxylic acid or its ester, followed by reaction with methylamine (B109427) to form the desired N-methyl-carboxamide. The synthesis of imidazole-5-carboxylates and their subsequent conversion to carboxamides is a well-established transformation in organic synthesis. For example, the synthesis of N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide has been achieved by reacting the corresponding imidazole-5-carbonyl chloride with 4-(2-aminoethyl) morpholine. brieflands.com The synthesis of a closely related ester, methyl 5-hydroxy-1-methyl-1H-imidazole-4-carboxylate, has been documented, which could serve as a key intermediate for the synthesis of the target compound via amidation. chemsynthesis.com

Table of Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis |

|---|---|

| Diaminomaleonitrile | Precursor for imidazole ring formation |

| α-Dicarbonyl compounds | Starting material for cyclization reactions |

| Aldehydes | Component in imidazole ring synthesis |

| Ammonia/Amines | Nitrogen source in cyclization reactions |

| Methyl iodide/Dimethyl sulfate | N-methylation agent |

| Formaldehyde | Reagent for hydroxymethylation |

| 4-Hydroxy-N-methyl-1H-imidazole-5-carboxylic acid | Precursor for amidation |

| Methylamine | Reagent for N-methyl-carboxamide formation |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Imidazole |

| Diaminomaleonitrile |

| 4-Methyl-1H-imidazole-5-carbaldehyde |

| Methyl iodide |

| Dimethyl sulfate |

| Formaldehyde |

| 4-Hydroxymethyl-imidazole |

| 1-Hydroxy-imidazole |

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate |

| 4-Hydroxy-N-methyl-1H-imidazole-5-carboxylic acid |

| Methylamine |

| N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide |

| Imidazole-5-carbonyl chloride |

| 4-(2-Aminoethyl) morpholine |

Regioselective Synthesis of Imidazole Carboxamides

The regioselective synthesis of imidazole carboxamides is paramount to ensure the correct placement of functional groups on the imidazole core, which in turn dictates the molecule's chemical properties and biological activity.

Control of Substituent Positioning on the Imidazole Ring

The inherent electronic nature of the imidazole ring directs incoming substituents to specific positions. However, achieving a particular substitution pattern, such as the 4-hydroxy and 5-carboxamide arrangement, often requires strategic synthetic design. One common approach involves the construction of the imidazole ring from acyclic precursors already bearing the desired functionalities or their precursors in the correct relative positions.

For instance, a plausible route could involve the condensation of an α-dicarbonyl compound with an amidine. The specific nature of the substituents on these starting materials will ultimately determine the final substitution pattern on the imidazole ring. The regioselectivity of such cyclization reactions can be influenced by factors such as the steric and electronic properties of the substituents on the starting materials and the reaction conditions employed.

A study on the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides highlights the importance of substituent effects in directing the cyclization process. nih.govacs.orgacs.orgnih.gov In this case, the presence of a 2-hydroxyaryl group on the starting imine was found to be crucial in guiding the reaction to favor the formation of the imidazole product over other potential isomers. nih.govacs.orgacs.orgnih.gov While not directly synthesizing the target compound of this article, this research underscores the principle of using strategically placed functional groups to achieve high regioselectivity in the synthesis of complex imidazole carboxamides.

Stereochemical Considerations in Synthesis

For molecules possessing stereocenters, the control of stereochemistry during synthesis is critical. In the case of this compound, while the core imidazole structure is planar and achiral, the introduction of chiral substituents at any position would necessitate stereoselective synthetic methods.

Currently, there is a lack of specific literature detailing the stereochemical considerations for the synthesis of this compound itself, as the primary focus in available research is on the regioselectivity of the core heterocycle formation. Should chiral moieties be introduced, for example, through N-alkylation with a chiral electrophile or by using chiral starting materials for the ring construction, techniques such as asymmetric catalysis or the use of chiral auxiliaries would become essential to control the stereochemical outcome.

Advanced Synthetic Techniques and Optimization in Imidazole Carboxamide Production

To enhance the efficiency, yield, and environmental footprint of imidazole carboxamide synthesis, modern organic chemistry employs a range of advanced techniques.

Microwave-Assisted Synthesis in Research

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes. In the context of imidazole synthesis, microwave-assisted methods have been successfully employed for the one-pot synthesis of various substituted imidazoles. jetir.orgrasayanjournal.co.in For example, a solvent-free microwave-assisted approach has been described for the formation of imidazole derivatives through epoxide ring opening, demonstrating competitive yields compared to conventional heating methods. nih.gov

While a specific microwave-assisted synthesis for this compound has not been detailed in the reviewed literature, the general success of this technique for related structures suggests its potential applicability. The key parameters for such a synthesis would include the choice of solvent (or lack thereof), catalyst, temperature, and irradiation time, which would need to be optimized to achieve the desired product with high efficiency.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of Imidazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Yield | Variable | Often Improved |

| Side Reactions | More prevalent | Often Minimized |

| Conditions | Often harsh | Milder |

This table represents a general comparison and specific outcomes would be reaction-dependent.

Catalyst-Mediated Reactions for Imidazole Formation

Catalysis plays a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. Various catalysts, including both metal-based and organocatalysts, have been employed for the synthesis of imidazoles.

For instance, the use of a magnetic nanocatalyst (NiFe2O4@MCM-41@IL/Pt(II)) has been reported for the microwave-assisted synthesis of benzo acs.orggoogle.comimidazo[1,2-a]pyrimidines via an A3 coupling reaction in water. nih.gov This highlights the potential for using innovative catalytic systems to promote imidazole ring formation under environmentally benign conditions. While this specific catalyst was used for a different imidazole derivative, the principle of employing a well-designed catalyst to facilitate the key bond-forming steps is broadly applicable. The choice of catalyst for the synthesis of this compound would depend on the specific synthetic route chosen.

Solvent-Free Reaction Conditions in Synthesis

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and easier product purification.

Several reports describe the successful synthesis of imidazole derivatives under solvent-free conditions, often in conjunction with microwave irradiation. jetir.orgrasayanjournal.co.inasianpubs.orgias.ac.in For example, a one-pot synthesis of imidazole derivatives has been developed under solvent-free conditions, demonstrating high yields and mild reaction conditions. asianpubs.org This approach avoids the use of toxic organic solvents and simplifies the work-up procedure. The feasibility of a solvent-free synthesis of this compound would need to be experimentally verified, but the existing literature provides a strong precedent for its potential success.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The imidazole core of this compound offers several positions for chemical modification, each providing a unique opportunity to modulate the compound's physicochemical and pharmacological properties. SAR studies systematically alter the structure of a lead compound and assess the impact of these changes on its biological activity. For the target molecule, key positions for derivatization include the N-1 and C-2 positions of the imidazole ring, the C-5 carboxamide group, and the potential for further substitution on the imidazole core.

Modifications at the N-1 Position

The N-1 position of the imidazole ring is a primary target for derivatization to explore its influence on ligand-receptor interactions and pharmacokinetic properties. The existing methyl group can be replaced with a variety of substituents to probe the steric and electronic requirements for activity.

Research on analogous N-substituted imidazole-2-carboxamides has shown that the nature of the substituent at the N-1 position can significantly impact biological activity. nih.gov For instance, studies on a series of 1-substituted 2,4,5-triphenyl imidazoles demonstrated that introducing different groups at this position modulated their anti-inflammatory and antimicrobial activities.

Key strategies for N-1 modification include:

Alkylation: Introducing longer or branched alkyl chains (e.g., ethyl, propyl, isobutyl) can explore the impact of lipophilicity and steric bulk.

Arylation and Benzylation: The introduction of aromatic or heteroaromatic rings (e.g., phenyl, benzyl, pyridyl) can introduce potential π-π stacking interactions with biological targets. In studies of N-[(4-morpholinyl) ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides, the 1-benzyl group was a key feature of potent analogues. brieflands.com

Functionalized Alkyl Chains: Incorporating functional groups such as ethers, amines, or amides into the N-1 alkyl chain can enhance solubility and provide additional hydrogen bonding opportunities.

| Modification at N-1 | Rationale / Potential Impact | Example Substituent |

|---|---|---|

| Homologous Alkyl Chains | Investigate effect of size and lipophilicity | Ethyl, Propyl, Isobutyl |

| Aromatic/Heteroaromatic Rings | Introduce π-stacking interactions; modulate electronics | Benzyl, Phenyl, Pyridyl |

| Functionalized Chains | Improve solubility; add H-bonding sites | -(CH2)2-OH, -(CH2)2-N(CH3)2 |

Substituent Variations at the C-2 Position

The C-2 position of the imidazole core is another critical site for modification. Introducing substituents at this position can significantly alter the electronic properties of the ring and provide new interaction points with target proteins.

Studies on related imidazole derivatives have highlighted the importance of C-2 substituents. For example, in a series of N-[(4-morpholinyl) ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides, varying the alkylthio group at the C-2 position led to significant differences in antidepressant activity. brieflands.com Similarly, research on 4,5-diaryl-1H-imidazole-2(3H)-thiones found that methylation of the thiol group at the C-2 position dramatically decreased 15-lipoxygenase inhibition. researchgate.net The introduction of hydrophobic groups at position 2 of the imidazole ring has also been shown to improve lipophilicity and enhance activity against mycobacteria in benzenesulfonamide-bearing imidazole derivatives. mdpi.com

Common derivatization approaches at C-2 include:

Small Alkyl Groups: Introduction of methyl or ethyl groups to probe steric tolerance.

Halogens: Substitution with fluorine, chlorine, or bromine to modify the electronic nature of the imidazole ring.

Thioethers and Ethers: Introducing groups like -SMe, -SEt, or -OMe to act as hydrogen bond acceptors and modulate lipophilicity.

| Modification at C-2 | Rationale / Potential Impact | Example Substituent |

|---|---|---|

| Alkyl Groups | Probe steric limits in binding pocket | -CH3, -C2H5 |

| Halogens | Alter electronic properties and metabolic stability | -F, -Cl |

| Thioethers/Ethers | Provide H-bond acceptors; increase lipophilicity | -SCH3, -OCH3 |

| Amino Groups | Introduce basic center and H-bonding | -NH2, -NHCH3 |

Alterations of the Carboxamide Group at C-5

The N-methyl-carboxamide group at the C-5 position is a key structural feature, likely involved in hydrogen bonding with a biological target. Altering this group is a central strategy in SAR studies. Modifications can range from simple changes to the N-methyl group to complete bioisosteric replacement of the amide functionality.

Strategies for modifying the C-5 carboxamide include:

Varying the N-substituent: Replacing the N-methyl group with other alkyl groups (N-ethyl, N-propyl), cycloalkyl groups, or aryl groups can define the steric and electronic requirements of the binding pocket. brieflands.comnih.gov

Secondary and Primary Amides: Synthesis of the corresponding primary amide (-CONH2) or other secondary amides can assess the importance of the N-methyl group itself.

Bioisosteric Replacement: A more advanced strategy involves replacing the entire carboxamide moiety with other functional groups that mimic its size, shape, and hydrogen bonding capabilities but offer improved metabolic stability or pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com Common bioisosteres for amides include five-membered heterocycles like oxadiazoles, triazoles, or imidazoles. drughunter.comnih.gov For example, the replacement of an amide with an oxadiazole moiety has been successfully used to develop potent enzyme inhibitors with improved metabolic stability. nih.gov

| Modification at C-5 | Rationale / Potential Impact | Example Functional Group |

|---|---|---|

| Alter N-Alkyl Group | Explore steric and hydrophobic limits | -CONHCH2CH3, -CONH(c-propyl) |

| Primary Amide | Evaluate role of N-substituent | -CONH2 |

| Carboxylic Acid/Ester | Change H-bonding and charge characteristics | -COOH, -COOCH3 |

| Heterocyclic Bioisosteres | Improve metabolic stability and PK properties | 1,3,4-Oxadiazole, 1,2,4-Triazole |

Introduction of Other Functional Groups on the Imidazole Core

Beyond the specific positions already discussed, SAR can be expanded by introducing other functional groups onto the imidazole scaffold. This primarily involves substitution at the C-2 position if it remains unsubstituted, or potentially modifying the C-4 hydroxy group.

X-ray Diffraction Studies for Solid-State Structure

Analysis of Intermolecular and Intramolecular Interactions in Crystalline States

The arrangement of molecules in a crystalline solid is governed by a network of intermolecular and intramolecular forces. For imidazole carboxamides, hydrogen bonding and π-stacking are the predominant interactions that dictate the crystal packing. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the analysis of related structures, such as imidazole-4,5-dicarboxylic acid derivatives, provides significant insights. mdpi.commdpi.com

In the crystalline state, it is anticipated that the N-H and O-H groups of the imidazole ring and the carboxamide moiety would be actively involved in hydrogen bonding. nih.gov The carboxamide group, with its N-H donor and C=O acceptor sites, is a potent hydrogen-bonding motif. It is likely that intermolecular hydrogen bonds would form between the carboxamide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. mdpi.comnih.gov Furthermore, the hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, contributing to a complex three-dimensional hydrogen-bonding network. mdpi.com The imidazole ring itself, with its pyrrole-type N-H group, also participates in these interactions. nih.gov

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bond | Carboxamide N-H | Carboxamide C=O | Chains, Dimers |

| Hydrogen Bond | Imidazole N-H | Imidazole N, Hydroxyl O | Sheets, 3D Networks |

| Hydrogen Bond | Hydroxyl O-H | Imidazole N, Hydroxyl O, Carboxamide C=O | Sheets, 3D Networks |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Stacked Columns |

Conformational Analysis of Imidazole Carboxamides

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of imidazole carboxamides involves the study of the spatial arrangement of atoms and the rotational freedom around single bonds.

Investigating Molecular Geometry and Torsional Angles

A key conformational parameter is the torsional angle describing the orientation of the N-methyl-carboxamide group relative to the imidazole ring. This is typically defined by the atoms C4-C5-C(O)-N. Rotation around the C5-C(O) bond can lead to different conformers. Computational studies on related amide-bearing heterocycles suggest that the planarity of the molecule is often favored to maximize conjugation between the carboxamide group and the aromatic ring. wuxiapptec.com However, steric hindrance between the substituents can lead to a twisted conformation. researchgate.net

Another important torsional angle is that which defines the orientation of the N-methyl group of the carboxamide. The rotation around the C(O)-N bond can result in cis and trans amide conformations. In most cases, the trans conformation is significantly more stable.

Table 2: Key Torsional Angles in Imidazole Carboxamides

| Dihedral Angle | Description | Expected Range | Factors Influencing the Angle |

|---|---|---|---|

| N1-C5-C(O)-N(carboxamide) | Orientation of carboxamide relative to imidazole ring | 0° - 30° (near planar) or larger (twisted) | Steric hindrance, conjugation |

| C5-C(O)-N-C(methyl) | Conformation of the N-methylamide | ~180° (trans) | Inherent stability of trans amides |

Impact of Substituents on Conformation

Substituents on the imidazole ring can have a profound effect on the conformational preferences of the molecule. The N-methyl group at position 1 prevents the tautomerism that would be possible with an N-H group, thus locking the substitution pattern. nih.gov This methyl group can also influence the orientation of the adjacent carboxamide group through steric interactions.

The hydroxyl group at the 4-position can participate in intramolecular hydrogen bonding with the adjacent carboxamide group, which would favor a planar conformation of the molecule. This interaction would involve the hydroxyl hydrogen and the carbonyl oxygen of the carboxamide.

The N-methyl group on the carboxamide also contributes to the steric environment of the molecule. Its size can influence the preferred torsional angle between the carboxamide group and the imidazole ring. Electron-donating or electron-withdrawing substituents on the imidazole ring can alter the electron density and bond characteristics of the ring, which in turn can have a subtle influence on the conformational energies and barriers to rotation. rsc.org For instance, an electron-withdrawing group might enhance the double-bond character of the C4-C5 bond, leading to a higher rotational barrier for the carboxamide group.

Tautomerism Investigations of this compound

Tautomerism is a form of isomerism where molecules can interconvert through the formal migration of a hydrogen atom or proton, accompanied by a switch of a single and adjacent double bond. chemeurope.com For hydroxy-substituted imidazoles, prototropic tautomerism is a key consideration.

Prototropic Tautomerism Research

In the case of this compound, the presence of the hydroxyl group allows for the existence of keto-enol tautomerism. The 4-hydroxy form (enol) can potentially tautomerize to a keto form, where the hydrogen from the hydroxyl group migrates to one of the ring nitrogen atoms, and the C4-O bond becomes a carbonyl double bond (C=O). This would result in the formation of an imidazolinone derivative.

The equilibrium between these tautomeric forms is influenced by the relative stability of the aromatic enol form versus the non-aromatic keto form. Generally, for heteroaromatic systems, the hydroxy (enol) form is significantly more stable due to the preservation of aromaticity. researchgate.net However, the specific electronic effects of the other substituents can influence this balance. researchgate.net

Figure 1: Potential Prototropic Tautomers of this compound

(A representation of the enol and keto tautomers would be depicted here, showing the migration of the hydrogen atom and the shift in double bonds.)

Influence of Solvent and pH on Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent and the pH of the solution. nih.gov

Solvent Effects: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. beilstein-journals.org If the keto tautomer has a larger dipole moment than the enol tautomer, its proportion in the equilibrium mixture would be expected to increase in polar solvents. beilstein-journals.org Solvents capable of acting as hydrogen bond donors or acceptors can specifically interact with the different functional groups of the tautomers, further influencing their relative stabilities. nih.gov For instance, a protic solvent could stabilize the keto form by hydrogen bonding to the newly formed carbonyl group. beilstein-journals.org

pH Effects: The pH of the solution can dramatically shift the tautomeric equilibrium by altering the protonation state of the molecule. nih.gov In acidic conditions, the imidazole ring can be protonated. This protonation can occur at either of the ring nitrogens, and the positive charge can be delocalized. The protonation might favor one tautomeric form over the other. Conversely, in basic conditions, the hydroxyl group or the carboxamide N-H can be deprotonated. The resulting anion may have a different electronic structure that favors one tautomeric form. For many hydroxy-azaheterocycles, deprotonation of the hydroxyl group leads to an anionic species that is a resonance hybrid of enolate and keto-anion forms. The protonation state of the imidazole ring is a critical factor, as the pKa values of the ring nitrogens are influenced by the tautomeric form. nih.gov

Table 3: Factors Influencing Tautomeric Equilibrium

| Factor | Influence | Expected Effect on this compound |

|---|---|---|

| Solvent Polarity | Stabilization of the more polar tautomer. | An increase in solvent polarity may slightly favor the more polar keto tautomer. beilstein-journals.org |

| Hydrogen Bonding Capacity of Solvent | Specific stabilization of tautomers through H-bonding. | Protic solvents may stabilize the keto form via H-bonding to the C=O group. beilstein-journals.org |

| pH (Acidity/Basicity) | Alters the protonation state of the molecule. | Protonation or deprotonation can significantly shift the equilibrium towards the tautomer that is more stable in its ionized form. nih.gov |

Methodologies for SAR Derivations

The derivation of SAR for this compound involves a multi-faceted approach that combines chemical synthesis with biological evaluation.

The foundation of any SAR study lies in the design and synthesis of a diverse library of analog compounds. For the this compound scaffold, this typically begins with a convergent synthetic strategy that allows for late-stage diversification. A common approach involves the initial construction of a substituted imidazole ring, followed by modifications at key positions.

For instance, the synthesis of N-substituted imidazole-5-carboxamides can be achieved by reacting a suitable imidazole precursor with various amines. brieflands.comresearchgate.net The general synthetic scheme often starts with a commercially available substituted imidazole, which is then elaborated to introduce the desired functional groups. The synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylate esters has been achieved through a cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, providing a versatile route to variously substituted imidazole cores.

A hypothetical synthetic approach to a library of analogs of this compound could involve the initial synthesis of a protected 4-hydroxyimidazole-5-carboxylic acid core. This core could then be subjected to a variety of chemical transformations to generate a library of compounds for biological screening.

Key synthetic steps for analog generation might include:

N-Alkylation/Arylation: Introduction of various alkyl or aryl groups at the N-1 position to probe the influence of steric and electronic effects.

Amide Formation: Coupling of the C-5 carboxylic acid with a diverse set of amines to explore the SAR of the carboxamide moiety.

Modification of the 4-Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or its replacement with bioisosteres like fluorine or a methoxy (B1213986) group to understand its role in binding interactions. cambridgemedchemconsulting.com

Once a library of analogs is synthesized, the next critical step is to evaluate their biological activity in relevant research models. The data obtained from these assays are then correlated with the specific structural changes made to each compound. This process allows for the identification of positive and negative structural modifications, guiding the design of subsequent generations of compounds with improved properties.

Quantitative structure-activity relationship (QSAR) studies are often employed to develop mathematical models that relate the chemical structure of the compounds to their biological activity. nih.gov These models can help in predicting the activity of yet-to-be-synthesized compounds and provide insights into the key physicochemical properties that drive activity. For a series of imidazole-5-carboxylic acid analogs, 2D and 3D-QSAR studies have been used to understand the structural requirements for their biological activity. nih.gov

Positional and Substituent Effects on Activity Profiles

The biological activity of this compound is highly dependent on the nature and position of its substituents.

N-methylation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of the imidazole ring, methylation at the N-1 position can have several significant effects:

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Prevention of Tautomerization: N-methylation prevents tautomerization of the imidazole ring, locking it into a single form and potentially leading to a more defined interaction with its biological target.

Steric Effects: The methyl group can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the binding site.

Basicity: N-methylation can slightly increase the basicity of the imidazole ring.

In a hypothetical study comparing 4-Hydroxy-1H-imidazole-5-carboxamide with its N-methylated counterpart, one might observe differences in their biological activity profiles, as illustrated in the table below.

| Compound | N-1 Substituent | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| Analog 1 | -H | 10.5 |

| This compound | -CH3 | 2.3 |

| Analog 2 | -CH2CH3 | 5.8 |

| Analog 3 | -CH2Ph | 1.7 |

The 4-hydroxyl group is a key functional group that can participate in hydrogen bonding interactions with the biological target. Its presence can significantly contribute to the binding affinity and selectivity of the molecule. To probe the role of this group, researchers often synthesize analogs where the hydroxyl group is modified or replaced with a bioisostere.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a protein.

Polarity: The hydroxyl group increases the polarity of the molecule, which can affect its solubility and membrane permeability.

Bioisosteric Replacement: Replacing the hydroxyl group with other functionalities can provide valuable SAR information. For example, replacing it with a methoxy group (-OCH3) removes the hydrogen bond donating ability but retains some hydrogen bond accepting capability. Replacement with a fluorine atom (-F) can mimic the steric size and electronegativity of the hydroxyl group but with different hydrogen bonding properties. cambridgemedchemconsulting.com

The following table illustrates a hypothetical SAR study on the 4-position.

| Compound | C-4 Substituent | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| This compound | -OH | 2.3 |

| Analog 4 | -OCH3 | 8.1 |

| Analog 5 | -F | 15.4 |

| Analog 6 | -H | > 50 |

Substituents at the C-2 position of the imidazole ring can also have a profound impact on the biological activity. This position is often solvent-exposed or can interact with a specific sub-pocket of the binding site. Introducing substituents at this position can modulate the electronic properties of the imidazole ring and introduce additional points of interaction.

In studies of related imidazole-5-carboxamides, the introduction of various alkylthio groups at the C-2 position has been shown to significantly influence their antidepressant activity. brieflands.com This suggests that the C-2 position is a critical point for modification in the design of new analogs.

A hypothetical SAR study exploring the C-2 position of the this compound scaffold is presented in the table below.

| Compound | C-2 Substituent | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| This compound | -H | 2.3 |

| Analog 7 | -CH3 | 1.5 |

| Analog 8 | -Cl | 4.9 |

| Analog 9 | -Ph | 12.6 |

Based on the conducted research, there is no specific scientific literature available detailing the Structure-Activity Relationship (SAR) investigations, pharmacophore modeling, or lead optimization for the chemical compound “this compound.” The search results provided information on a variety of other imidazole carboxamide derivatives, but not on the specific compound of interest.

Therefore, it is not possible to generate an article that adheres to the requested outline and focuses solely on “this compound,” as the required detailed research findings, data tables, and specific scientific discussions for this compound are not present in the available search results.

To provide an article that meets the user's structural and content requirements, specific research on "this compound" would need to be published and accessible.

Physicochemical Properties

The specific physicochemical properties of 4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide are not available in the scientific literature. However, its basic properties can be calculated, and others can be inferred from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | Calculated |

| Molecular Weight | 141.13 g/mol | Calculated |

| Appearance | Not Available | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from general imidazole (B134444) properties nih.gov |

| pKa | Not Available | - |

For comparison, the related compound 1-methylimidazole (B24206) is a liquid at room temperature with a boiling point of 198 °C and is miscible with water. chemicalbook.com The unmethylated analog, 5-Hydroxy-1H-imidazole-4-carboxamide, has a calculated molecular weight of 127.10 g/mol . nih.gov

Spectroscopic Data Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show a singlet for the imidazole (B134444) ring proton (C2-H). A singlet corresponding to the three protons of the N1-methyl group would likely appear in the 3.5-4.0 ppm range. Another signal, likely a doublet due to coupling with the amide N-H, would represent the carboxamide's N-methyl group. Signals for the O-H and N-H protons would also be present, though their chemical shifts could be broad and solvent-dependent.

¹³C NMR: The spectrum would show five distinct carbon signals. Three signals would correspond to the carbons of the imidazole ring. Two additional signals would be expected for the N1-methyl and the carboxamide N-methyl carbons, with the amide carbonyl carbon appearing significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

A band around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amide.

A strong absorption band in the 1640-1680 cm⁻¹ range, characteristic of the C=O stretch (Amide I band).

A band around 1550 cm⁻¹ from the N-H bend (Amide II band). ijpsonline.com

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₇N₃O₂ (141.0538), confirming its elemental composition. Fragmentation patterns could provide further structural information.

Chemical Reactivity and Stability

The reactivity of 4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide is dictated by its constituent functional groups.

Imidazole (B134444) Ring: The imidazole ring is aromatic and relatively stable. tsijournals.com The N-3 nitrogen is basic and can be protonated by acids. The hydroxyl group at C4 is electron-donating, which may influence the ring's susceptibility to electrophilic substitution.

Hydroxyl Group: The phenolic-like hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo O-alkylation or O-acylation reactions.

N-methyl-carboxamide Group: The amide functional group is generally stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions.

Research Applications

Potential in Medicinal Chemistry

Given that many imidazole (B134444) carboxamide derivatives exhibit biological activity, this compound could be a candidate for screening in various assays. nih.gov For example, substituted imidazoles are investigated as antibacterial agents and enzyme inhibitors. tsijournals.comnih.gov The specific substitution pattern of a hydroxyl group and an N-methyl carboxamide could confer unique binding properties to biological targets.

Utility in Materials Science

Imidazole-based compounds are also used in materials science. They can serve as ligands for creating metal-organic frameworks (MOFs) or as components in fluorescent materials and ionic liquids. tandfonline.comrsc.orgwikipedia.org The functional groups on 4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide could potentially be used to coordinate with metal ions or be incorporated into larger polymer structures. acs.org

Comparative Analysis with Structural Analogs

Structural and Electronic Comparison

The primary structural analog with available data is its isomer, 5-Hydroxy-1H-imidazole-4-carboxamide. The key difference is the position of the hydroxyl and carboxamide groups. This positional isomerism would lead to different electronic distributions within the imidazole (B134444) ring, affecting properties like pKa, dipole moment, and reactivity. Furthermore, the target compound has an N-methyl group on the imidazole ring, which prevents tautomerization and makes the molecule slightly more basic compared to its N-H counterpart. wikipedia.org

Role as a Chemical Intermediate

Like many functionalized heterocycles, 4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide could serve as a valuable chemical intermediate. cabidigitallibrary.org The hydroxyl and amide groups provide handles for further chemical modification, allowing for the construction of more complex molecules. It could be a building block in a multi-step synthesis targeting novel pharmaceuticals or functional materials.

Conclusion and Future Directions

4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide is a molecule of academic interest primarily due to its position within the important class of imidazole (B134444) carboxamides. While it remains largely uncharacterized in the scientific literature, its structure suggests potential for further investigation. Future research should focus on developing a reliable synthetic route to enable a full characterization of its physicochemical and spectroscopic properties. Subsequent studies could then explore its chemical reactivity and screen for potential biological activities, allowing for a robust comparison with its more well-documented structural analogs and clarifying its potential role in medicinal chemistry or materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-N-methyl-1H-imidazole-5-carboxamide in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization. For example, analogous imidazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) are synthesized via sequential reactions involving sodium azide and controlled temperature conditions (70–80°C) to ensure regioselectivity . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Structural validation using -NMR and -NMR.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield | Validation Techniques |

|---|---|---|---|

| Condensation | 4-Fluoroaniline, 4-methylphenyl isocyanide, DCM, RT | 65% | TLC, IR |

| Cyclization | Sodium azide, DMF, 80°C, 12h | 78% | NMR, HPLC |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid skin/eye contact due to potential irritancy .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability decreases at >25°C; monitor via periodic HPLC analysis .

- Data Table :

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | 2–8°C | Minimizes thermal degradation |

| Humidity | <40% RH | Prevents hygroscopic decomposition |

| Light | Amber glass containers | Reduces photolytic reactions |

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported decomposition products of this compound?

- Methodological Answer : Contradictory data on degradation products (e.g., imidazole ring cleavage vs. side-chain oxidation) can be resolved by:

- Hypothesis Testing : Compare decomposition under oxidative (HO) vs. hydrolytic (pH 7.4 buffer) conditions.

- Analytical Workflow :

LC-MS/MS : Identifies low-abundance degradants (e.g., N-methylcarboxamide fragments).

GC-MS : Detects volatile byproducts (e.g., CO from decarboxylation).

- Case Study : TCI America’s SDS notes toxic gas emission upon combustion; GC-MS confirmed CO and NO generation at 300°C .

Q. How does this compound interact with histidine biosynthesis pathways?

- Methodological Answer : The compound is structurally analogous to intermediates in histidine biosynthesis (e.g., 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide). Researchers can:

- Isotopic Tracing : Use -labeled glucose to track incorporation into imidazole rings in microbial models (e.g., E. coli).

- Enzyme Assays : Test inhibition of histidinol dehydrogenase using purified enzyme and UV-Vis kinetics (λ = 340 nm for NADH depletion) .

- Data Table :

| Pathway Enzyme | Substrate | Inhibitor IC (μM) | Reference |

|---|---|---|---|

| HisB (Imidazole glycerol-phosphate dehydratase) | 4-Hydroxy intermediate | 12.3 ± 1.5 |

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C5 imidazole position).

- MD Simulations : Solvate the compound in water/ethanol mixtures (NAMD, 100 ns) to assess hydrogen-bonding stability .

- Data Table :

| Parameter | Value | Implication |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | High kinetic stability |

| Partial Charge (C5) | +0.32 | Susceptible to nucleophilic attack |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.